5-chloro-1,7-naphthyridine solubility in organic solvents
5-chloro-1,7-naphthyridine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 5-chloro-1,7-naphthyridine in Organic Solvents
Introduction
5-chloro-1,7-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted naphthyridine, its rigid, bicyclic aromatic core serves as a valuable scaffold for the synthesis of novel therapeutic agents. The 1,7-naphthyridine framework is found in molecules with a range of biological activities, making its derivatives attractive targets for drug discovery programs.[1] The introduction of a chlorine atom at the 5-position provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
Understanding the solubility of 5-chloro-1,7-naphthyridine in organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of crystallization for purification, and the preparation of stock solutions for high-throughput screening and other assays.
This technical guide provides a comprehensive overview of the solubility of 5-chloro-1,7-naphthyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and discusses advanced computational models for its prediction.
Section 1: Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 5-chloro-1,7-naphthyridine is scarce, we can estimate its properties based on its structure and data from closely related analogues. These predicted values provide a basis for understanding its expected behavior in various solvents.
Table 1: Predicted Physicochemical Properties of 5-chloro-1,7-naphthyridine
| Property | Predicted Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂ | - |
| Molecular Weight | 164.59 g/mol | Calculated |
| Predicted XlogP | ~2.0 - 2.8 | Estimated based on related structures like 5-Bromo-8-chloro-1,7-naphthyridine.[1] |
| Topological Polar Surface Area (TPSA) | ~25.7 Ų | Calculated; similar to other non-functionalized naphthyridines. |
| Hydrogen Bond Acceptors | 2 (the nitrogen atoms) | Structural analysis. |
| Hydrogen Bond Donors | 0 | Structural analysis. |
| Physical Form | Solid (predicted) | Typical for similar aromatic heterocyclic compounds.[2] |
Causality Behind the Properties:
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Molecular Structure: 5-chloro-1,7-naphthyridine possesses a planar, aromatic ring system, which contributes to its solid nature and influences its stacking interactions. The molecule is largely nonpolar, but the two nitrogen atoms introduce regions of higher electron density, creating a dipole moment and allowing for hydrogen bond acceptance.
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Polarity and Lipophilicity (XlogP): The predicted XlogP value in the range of 2.0-2.8 suggests that the compound is moderately lipophilic ("fat-loving"). This indicates a preference for nonpolar or moderately polar environments over highly aqueous ones. The chlorine atom contributes to this lipophilicity.
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Hydrogen Bonding: The absence of hydrogen bond donors and the presence of two acceptor sites (the ring nitrogens) are critical. This means that 5-chloro-1,7-naphthyridine can interact favorably with protic solvents (which can donate hydrogen bonds) and polar aprotic solvents (which have significant dipole moments).
Section 2: Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has similar intermolecular forces.
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the aromatic but also polar nature of 5-chloro-1,7-naphthyridine, its solubility in such solvents is expected to be low. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak solute-solvent interactions.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar regions of 5-chloro-1,7-naphthyridine. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for this naphthyridine derivative.[3]
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. They can interact with the nitrogen atoms of 5-chloro-1,7-naphthyridine through hydrogen bonding, which is a strong intermolecular force. Therefore, good solubility is anticipated in these solvents, although it may be less than in highly polar aprotic solvents like DMSO.
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Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact favorably with the chloro-substituted aromatic ring. Moderate to good solubility is expected.
Caption: Interplay of solute and solvent properties governing solubility.
Section 3: Predicted Solubility Profile
Based on the theoretical principles discussed above, a qualitative solubility profile for 5-chloro-1,7-naphthyridine can be predicted. It is crucial to note that these are educated estimates and should be confirmed experimentally.
Table 2: Predicted Qualitative Solubility of 5-chloro-1,7-naphthyridine in Common Organic Solvents at Room Temperature
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate to High | Hydrogen bonding with ring nitrogens. |
| Ethanol | Polar Protic | Moderate | Hydrogen bonding, but less polar than methanol. |
| Dichloromethane (DCM) | Chlorinated | Moderate | Favorable polarity and interactions with the chloro-group. |
| Chloroform | Chlorinated | Moderate | Similar to DCM. |
| Acetone | Polar Aprotic | Moderate | Dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar than other aprotic solvents. |
| Toluene | Nonpolar (Aromatic) | Low | Mismatched polarity; some pi-stacking possible. |
| Hexane | Nonpolar (Aliphatic) | Very Low / Insoluble | Significant mismatch in intermolecular forces. |
Section 4: Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective: To determine the thermodynamic (equilibrium) solubility of 5-chloro-1,7-naphthyridine in a selected organic solvent at a specific temperature.
Materials:
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5-chloro-1,7-naphthyridine (solid, high purity)
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Selected organic solvent (HPLC grade or equivalent)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Volumetric flasks and pipettes
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Syringe filters (e.g., 0.22 µm PTFE)
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Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology:
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Preparation of a Saturated Solution (The "Why"):
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Step 1.1: Add an excess amount of solid 5-chloro-1,7-naphthyridine to a vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the equilibration period. This ensures the solution is saturated.
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Step 1.2: Add a known volume of the selected solvent to the vial.
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Step 1.3: Tightly cap the vial to prevent solvent evaporation.
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Equilibration (The "Why"):
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Step 2.1: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
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Step 2.2: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure dissolution and potential solid-state phase transitions have stabilized.[4] The goal is to reach a state where the rate of dissolution equals the rate of precipitation.
-
-
Sample Preparation (The "Why"):
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Step 3.1: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This minimizes clogging of the filter in the next step.
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Step 3.2: Carefully draw a sample from the clear supernatant using a syringe.
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Step 3.3: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
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-
Quantification (The "Why"):
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Step 4.1: Prepare a series of calibration standards of 5-chloro-1,7-naphthyridine of known concentrations in the same solvent.
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Step 4.2: Generate a calibration curve using the analytical instrument of choice (e.g., by plotting UV absorbance vs. concentration). The curve must be linear in the expected concentration range (R² > 0.99). This validates the accuracy of the measurement method.
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Step 4.3: Accurately dilute the filtered saturated solution to bring its concentration into the linear range of the calibration curve.
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Step 4.4: Analyze the diluted sample and determine its concentration using the calibration curve.
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Step 4.5: Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.
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Caption: Experimental workflow for thermodynamic solubility determination.
Section 5: Advanced Computational Approaches for Solubility Prediction
For early-stage drug discovery, where experimental determination for numerous compounds is impractical, computational models can provide valuable estimates.
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Thermodynamic Models: These models, such as UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict the activity coefficients of a solute in a solvent, from which solubility can be derived.[5][6] They are powerful because they are based on physical principles but can be complex to implement.
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Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the solubility of a compound.[7] These models are trained on large datasets of experimentally determined solubilities and can be very fast for predicting the solubility of new compounds, provided the new compound is similar to those in the training set.
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Machine Learning (ML) Models: More recently, machine learning algorithms like Random Forest and Artificial Neural Networks have been applied to large solubility datasets.[8][9] These models can capture highly complex, non-linear relationships between molecular features and solubility, often achieving high predictive accuracy.[10]
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-chloro-1,7-naphthyridine is not widely available, data from similar chlorinated heterocyclic compounds suggest the following precautions:
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Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Researchers must consult the supplier-specific SDS before handling this compound.
Conclusion
While quantitative experimental data for the solubility of 5-chloro-1,7-naphthyridine is not readily found in the literature, this guide provides a comprehensive framework for understanding and determining this crucial parameter. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic and chlorinated solvents. For any application requiring precise solubility values, the experimental protocol detailed herein should be followed. The use of computational models can further aid in solvent selection and the prioritization of compounds in early-stage drug development.
References
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ResearchGate. Solubility prediction methods for drug/drug like molecules. Available at: [Link]
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Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Fluid Phase Equilibria, 405, 1-12. Available at: [Link]
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Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
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Unipd. Predicting drug solubility in organic solvents mixtures. Available at: [Link]
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Hansen Solubility Parameters. Online Calculator. Available at: [Link]
- Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 27, pp. 1-256). John Wiley & Sons, Inc.
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International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available at: [Link]
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